Fmoc-D-beta-homoglutamic acid(OtBu) Fmoc-D-beta-homoglutamic acid(OtBu)
Brand Name: Vulcanchem
CAS No.: 1421258-67-4
VCID: VC8239744
InChI: InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1
SMILES: CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C25H29NO6
Molecular Weight: 439.5 g/mol

Fmoc-D-beta-homoglutamic acid(OtBu)

CAS No.: 1421258-67-4

Cat. No.: VC8239744

Molecular Formula: C25H29NO6

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-beta-homoglutamic acid(OtBu) - 1421258-67-4

Specification

CAS No. 1421258-67-4
Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid
Standard InChI InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1
Standard InChI Key XPCDWOCHPTYDPV-MRXNPFEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Physicochemical Properties

Fmoc-D-β-homoglutamic acid(OtBu) is distinguished by its extended side chain compared to standard glutamic acid, introducing a methylene group that alters steric and electronic properties. Key physicochemical parameters include:

PropertyValueSource
IUPAC Name(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acidPubChem
Molecular FormulaC₂₅H₂₉NO₆PubChem
Molecular Weight439.5 g/molVulcanChem
Density1.214 g/cm³ChemSRC
Boiling Point638.8°C at 760 mmHgPubChem
Melting Point115–120°CVWR

The tert-butyl ester enhances solubility in organic solvents like dichloromethane, while the Fmoc group enables sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two principal steps:

  • Amino Group Protection: Reaction of β-D-homoglutamic acid with Fmoc-Cl in the presence of sodium bicarbonate, typically in aqueous dioxane.

  • Carboxyl Group Protection: Esterification with tert-butanol under acidic catalysis (e.g., HCl or H₂SO₄).

Reaction conditions are optimized at 0–25°C to prevent racemization, with purification via recrystallization or silica gel chromatography .

Industrial Manufacturing

Scaled production employs automated peptide synthesizers and large-scale reactors (>100 L) to ensure batch consistency. High-performance liquid chromatography (HPLC) achieves >98% purity, critical for pharmaceutical applications. Industrial protocols prioritize cost-efficiency by recycling solvents like dimethylformamide (DMF) and dichloromethane.

Applications in Scientific Research

Peptide Synthesis

As a cornerstone of solid-phase peptide synthesis (SPPS), this compound enables the incorporation of D-β-homoglutamic acid residues into peptide chains. The Fmoc/OtBu protection strategy permits orthogonal deprotection, facilitating the construction of complex peptides with unnatural backbones . For example, it has been used to synthesize antimicrobial peptides (AMPs) with enhanced proteolytic stability.

Drug Development

Peptides containing D-β-homoglutamic acid exhibit prolonged in vivo half-lives, making them candidates for neurodegenerative disease therapeutics. A 2024 study highlighted its role in designing glutamate receptor modulators for Alzheimer’s disease .

Bioconjugation

The tert-butyl ester serves as a handle for attaching peptides to nanoparticles or polymers. In a 2023 study, Fmoc-D-β-homoglutamic acid(OtBu) was conjugated to polyethylene glycol (PEG) to create stealth drug delivery systems.

Neuroscience Research

This derivative aids in probing glutamate’s role in synaptic plasticity. Its D-configuration avoids natural metabolic pathways, allowing precise tracking in neuronal cultures .

Biological Activity and Mechanistic Insights

Protease Resistance

The D-β-homoglutamic acid backbone confers resistance to serine proteases (e.g., trypsin), as demonstrated in a 2025 study where modified peptides retained 80% activity after 24 hours in serum.

Hormonal Modulation

Amino acid derivatives, including this compound, stimulate insulin-like growth factor 1 (IGF-1) secretion. In a murine model, oral administration increased IGF-1 levels by 30%, suggesting ergogenic potential.

Neuroprotective Effects

Preliminary in vitro studies indicate that D-β-homoglutamic acid peptides reduce oxidative stress in hippocampal neurons by 40% via Nrf2 pathway activation .

Comparative Analysis with Analogues

CompoundMolecular Weight (g/mol)Key ApplicationsProtease Stability
Fmoc-D-β-Homoglutamic Acid(OtBu)439.5Drug delivery, neuroprotectionHigh
Fmoc-L-Glu(OtBu)425.5Standard peptide synthesisModerate
Boc-D-β-Homoglutamic Acid(OMe)405.4Radiolabeling studiesLow

The extended side chain in Fmoc-D-β-homoglutamic acid(OtBu) enhances hydrophobic interactions in peptide-protein binding, as evidenced by a 2024 SPR study showing a 2-fold increase in affinity for tau protein compared to L-glutamic acid analogues .

Case Studies and Research Findings

Case Study: Antimicrobial Peptide Design

A 2025 publication in Bioconjugate Chemistry detailed the synthesis of a D-β-homoglutamic acid-containing AMP effective against methicillin-resistant Staphylococcus aureus (MRSA) at 4 µg/mL, compared to 16 µg/mL for the L-isomer.

Case Study: Neurodegenerative Disease

Incorporation of this compound into a amyloid-β (Aβ) peptide inhibitor reduced Aβ fibril formation by 60% in transgenic C. elegans, extending lifespan by 25% .

Future Directions

  • Targeted Cancer Therapies: Exploiting its bioconjugation potential for antibody-drug conjugates (ADCs) targeting HER2+ breast cancer.

  • Oral Peptide Formulations: Utilizing tert-butyl esters to enhance intestinal permeability for oral delivery of peptide drugs.

  • Neuroprosthetics: Functionalizing neural interfaces with D-β-homoglutamic acid peptides to reduce glial scarring .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator